Nitrosoethylurethane

Description

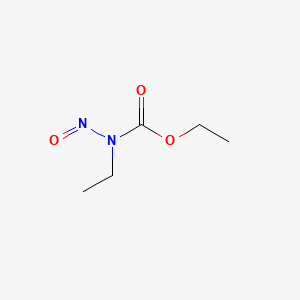

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-ethyl-N-nitrosocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3-7(6-9)5(8)10-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQLNDTFONODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)OCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Record name | NITROSOETHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021037 | |

| Record name | Nitrosoethylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

614-95-9 | |

| Record name | NITROSOETHYLURETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20795 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl N-ethyl-N-nitrosocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-nitrosourethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoethylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrosoethylurethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL-N-NITROSOURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ROQ23IJ4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Ethyl-N-nitrosourethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7862 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genotoxic Mechanism of Nitrosoethylurethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-ethylurethane (NEU), a member of the N-nitroso compound family, is recognized for its potent carcinogenic and mutagenic properties. While specific research on Nitrosoethylurethane is limited, its mechanism of action is understood to be analogous to that of other well-studied N-nitroso compounds, particularly N-nitroso-N-ethylurea (NEU). These compounds act as powerful alkylating agents, inducing cellular damage primarily through the covalent modification of DNA. This guide provides an in-depth exploration of the core mechanisms by which this compound is believed to exert its genotoxic effects, drawing upon the extensive research conducted on related N-nitroso compounds.

Core Mechanism of Action: DNA Alkylation

The fundamental mechanism of action for N-nitroso compounds like this compound is their ability to generate highly reactive electrophilic species that alkylate nucleophilic sites on DNA bases. This process can occur through either spontaneous decomposition or metabolic activation. For N-nitrosoureas and related compounds, this decomposition can occur spontaneously under physiological conditions.[1]

The decomposition of this compound is proposed to yield an ethyl diazonium ion, a potent electrophile. This reactive intermediate readily attacks electron-rich centers in DNA, leading to the formation of various DNA adducts.

Signaling Pathway for this compound-Induced DNA Damage

Caption: Proposed mechanism of this compound-induced genotoxicity.

DNA Adduct Formation and Mutagenesis

The ethylation of DNA by the reactive intermediate of this compound results in a variety of adducts. The most significant of these in terms of mutagenesis is O⁶-ethylguanine (O⁶-EtG). This lesion is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Other adducts, such as 7-ethylguanine (7-EtG) and 3-ethyladenine (3-EtA), are also formed. While 7-EtG is the most abundant adduct, it is generally considered to be less mutagenic than O⁶-EtG. The persistence of O⁶-ethylguanine in tissues, particularly in target organs for carcinogenesis, is a critical factor in the oncogenic potential of ethylating agents.

Cellular Response to DNA Damage

The formation of DNA adducts and subsequent strand breaks triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair or, if the damage is too extensive, to initiate programmed cell death (apoptosis).

Key kinases, including Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated in response to double-strand and single-strand breaks, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate cell cycle arrest.

DNA Damage Response Pathway

Caption: Simplified DNA damage response to strand breaks.

Quantitative Data

| Compound | Assay | Organism/Cell Line | Result | Reference |

| N-Nitroso-N-methylurethane | Carcinogenicity | Rat | Potent carcinogen | [2] |

| N-Nitrosodimethylamine | DNA Damage | Human Kidney Cells | Positive at 32 mM | [3] |

| N-Nitrosodiethylamine | DNA Damage | Human Kidney Cells | Positive at 32 mM | [3] |

| N-Ethyl-N-hydroxyethylnitrosamine | DNA Damage | Human Kidney Cells | Positive at 18 mM | [3] |

Experimental Protocols

The genotoxicity of compounds like this compound is typically assessed using a battery of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test chemical is added to the bacterial culture, and if it is a mutagen, it will cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine (His+). The number of revertant colonies is proportional to the mutagenic potency of the substance.

Methodology:

-

Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: Since some chemicals require metabolic activation to become mutagenic, the test is performed with and without the addition of a rat liver extract (S9 fraction), which contains cytochrome P450 enzymes.

-

Exposure:

-

In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

-

In the pre-incubation method, the test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells treated with this compound or cells from treated animals).

-

Embedding: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: For the detection of single-strand breaks, the slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Analysis: The slides are examined using a fluorescence microscope, and the comets are analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Experimental Workflow for Genotoxicity Testing

Caption: A typical workflow for assessing the genotoxicity of a compound.

Conclusion

The mechanism of action of this compound is centered on its ability to act as a potent ethylating agent, leading to the formation of mutagenic DNA adducts. The resulting DNA damage, if not properly repaired, can lead to mutations and initiate the process of carcinogenesis. The cellular response to this damage involves complex signaling pathways that determine the fate of the cell. Understanding these core mechanisms is crucial for assessing the risks associated with exposure to this compound and for the development of strategies to mitigate its harmful effects. Further research is warranted to obtain specific quantitative data for this compound to allow for more precise risk assessments.

References

- 1. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Nitroso-N-methylurethane: a potent carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synthesis and Chemical Properties of N-Nitroso-N-ethylurethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of N-nitroso-N-ethylurethane, a compound of interest in chemical research and toxicology. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of chemical pathways.

Compound Overview

N-Nitroso-N-ethylurethane, also known as ethyl N-ethyl-N-nitrosocarbamate, is an N-nitroso compound with the chemical formula C₅H₁₀N₂O₃. It belongs to the class of nitrosoureas and is recognized for its reactive nature. The accurate synthesis and understanding of its chemical behavior are crucial for its application in research and for assessing its toxicological profile.

Table 1: Physicochemical Properties of N-Nitroso-N-ethylurethane

| Property | Value |

| CAS Number | 614-95-9[1] |

| Molecular Formula | C₅H₁₀N₂O₃[1] |

| Molecular Weight | 146.15 g/mol [1] |

Synthesis of N-Nitroso-N-ethylurethane

The primary route for the synthesis of N-nitroso-N-ethylurethane involves the nitrosation of its precursor, ethyl N-ethylcarbamate. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, in an acidic medium.

Synthesis of the Precursor: Ethyl N-ethylcarbamate

The precursor, ethyl N-ethylcarbamate, can be synthesized through various methods. One common approach involves the reaction of ethyl chloroformate with ethylamine.

Experimental Protocol: Synthesis of Ethyl N-ethylcarbamate

This protocol is a general representation and may require optimization based on laboratory conditions.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with ethylamine in a suitable solvent, such as diethyl ether or dichloromethane. The flask is cooled in an ice bath.

-

Addition of Reactant: Ethyl chloroformate is added dropwise from the dropping funnel to the cooled, stirring solution of ethylamine. The rate of addition is controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is washed successively with dilute hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude ethyl N-ethylcarbamate can be purified by vacuum distillation.

Nitrosation of Ethyl N-ethylcarbamate

The conversion of ethyl N-ethylcarbamate to N-nitroso-N-ethylurethane is achieved through nitrosation.

Experimental Protocol: Synthesis of N-Nitroso-N-ethylurethane

Caution: N-nitroso compounds are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Setup: Ethyl N-ethylcarbamate is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask cooled in an ice-salt bath.

-

Addition of Acid: An aqueous solution of a strong acid, such as hydrochloric acid, is added to the reaction mixture.

-

Addition of Nitrosating Agent: A solution of sodium nitrite in water is added dropwise to the vigorously stirred, cooled reaction mixture. The temperature should be carefully maintained below 5 °C.

-

Reaction: The reaction is typically stirred for a few hours at low temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: The organic layer is separated, washed with cold water, a dilute solution of sodium bicarbonate, and brine. It is then dried over anhydrous sodium sulfate.

-

Purification: The solvent is carefully removed under reduced pressure at a low temperature to yield N-nitroso-N-ethylurethane. Further purification, if necessary, can be performed by chromatography on silica gel.

Diagram 1: Synthesis Pathway of N-Nitroso-N-ethylurethane

Caption: Synthesis of N-Nitroso-N-ethylurethane from ethylamine and ethyl chloroformate.

Chemical Properties

N-Nitroso-N-ethylurethane is a reactive compound, and its stability is influenced by factors such as pH, light, and temperature.

Stability and Decomposition

Like other N-nitroso compounds, N-nitroso-N-ethylurethane is susceptible to decomposition. Its stability is pH-dependent, with increased rates of degradation under alkaline conditions. In the presence of a base, it can decompose to generate diazoethane, a reactive alkylating agent. It is also sensitive to light and should be stored in a cool, dark place.

Diagram 2: Decomposition Pathway of N-Nitroso-N-ethylurethane

Caption: Base-catalyzed decomposition of N-Nitroso-N-ethylurethane.

Reactivity

N-Nitroso-N-ethylurethane is incompatible with strong acids, bases, and strong reducing agents. Its reactivity is largely attributed to the N-nitroso group, which can participate in various chemical transformations.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for N-Nitroso-N-ethylurethane

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two ethyl groups (CH₃ and CH₂ protons) with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two methylene carbons, and the two methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (urethane) and N-N=O (nitroso) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Safety and Handling

N-Nitroso-N-ethylurethane is classified as a potential carcinogen and should be handled with extreme caution. All work should be conducted in a certified chemical fume hood, and appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, must be worn. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.

This guide provides a foundational understanding of the synthesis and chemical properties of N-nitroso-N-ethylurethane. Researchers are encouraged to consult peer-reviewed literature for specific applications and further details on its chemical behavior and biological activity.

References

An In-Depth Technical Guide to the Carcinogenic Properties of N-nitroso-N-ethylurethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso-N-ethylurethane (NEU), also known as N-ethyl-N-nitrosourea (ENU), is a potent genotoxic agent with well-established carcinogenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of NEU's carcinogenicity, focusing on its mechanism of action, quantitative data from animal studies, and detailed experimental protocols for its investigation. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

N-nitroso compounds are a significant class of chemical carcinogens found in various environmental and dietary sources. Among them, N-nitroso-N-ethylurethane has been extensively studied as a model carcinogen due to its direct-acting nature and ability to induce a broad spectrum of tumors in experimental animals. Understanding the carcinogenic mechanisms of NEU is crucial for assessing its risk to human health and for the development of potential preventative and therapeutic strategies.

Mechanism of Carcinogenesis

The carcinogenicity of N-nitroso-N-ethylurethane is primarily attributed to its ability to act as an alkylating agent, transferring an ethyl group to nucleophilic sites within cellular macromolecules, most critically DNA. This process does not require metabolic activation. The proposed mechanism involves the spontaneous decomposition of NEU to form an ethyl diazonium ion, which is a highly reactive electrophile.

dot

Caption: Proposed mechanism of N-nitroso-N-ethylurethane induced carcinogenesis.

The formation of various DNA adducts disrupts the normal functioning of DNA. One of the most critical mutagenic lesions is O⁶-ethylguanine. During DNA replication, this modified base can mispair with thymine instead of cytosine, leading to GC to AT transition mutations.[1] If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.

DNA Damage Response

The cellular response to NEU-induced DNA damage involves the activation of complex DNA damage surveillance pathways. Studies have shown that NEU treatment can lead to the formation of both single-strand and double-strand DNA breaks, which in turn activate key checkpoint signaling kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), and their downstream effectors Chk1 and Chk2. This activation can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, apoptosis.

dot

Caption: General workflow for an animal carcinogenicity bioassay of NEU.

Objective: To determine the carcinogenic potential of N-nitroso-N-ethylurethane in a rodent model.

Materials:

-

N-nitroso-N-ethylurethane (analytical grade)

-

Vehicle for administration (e.g., sterile saline, drinking water)

-

Experimental animals (e.g., specific pathogen-free rats or mice)

-

Standard laboratory animal housing and care facilities

-

Necropsy instruments

-

Formalin and other fixatives

-

Histopathology processing reagents and equipment

Procedure:

-

Animal Selection and Acclimation: Select a suitable rodent strain and acclimate the animals to the laboratory conditions for at least one week.

-

Dose Preparation: Prepare fresh solutions of NEU in the chosen vehicle at the desired concentrations.

-

Administration: Administer NEU to the animals according to the study design (e.g., single intravenous injection, intraperitoneal injection, or continuous administration in drinking water). Include a control group receiving the vehicle only.

-

Clinical Observation: Observe the animals daily for clinical signs of toxicity. Record body weights weekly.

-

Termination and Necropsy: At the end of the study period (or when animals become moribund), euthanize the animals and perform a complete necropsy.

-

Tissue Collection and Fixation: Collect all major organs and any visible lesions. Fix tissues in 10% neutral buffered formalin.

-

Histopathology: Process, embed, section, and stain the fixed tissues with hematoxylin and eosin (H&E).

-

Pathological Evaluation: A qualified pathologist should examine the slides to identify and classify any neoplastic and non-neoplastic lesions.

-

Data Analysis: Analyze the tumor incidence and latency data using appropriate statistical methods.

DNA Adduct Analysis by ³²P-Postlabelling

Objective: To detect and quantify NEU-induced DNA adducts.

Materials:

-

DNA extraction kit

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

T4 polynucleotide kinase

-

[γ-³²P]ATP

-

Thin-layer chromatography (TLC) plates

-

TLC tanks and developing solvents

-

Phosphorimager and analysis software

Procedure:

-

DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to NEU.

-

DNA Digestion: Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides, for example, by nuclease P1 treatment which removes normal nucleotides.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

TLC Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography.

-

Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager. Quantify the adduct levels relative to the total amount of DNA analyzed.

DNA Adduct Analysis by HPLC-MS/MS

Objective: To identify and quantify specific NEU-induced DNA adducts, such as O⁶-ethylguanine.

Materials:

-

DNA extraction kit

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS)

-

Analytical column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid)

-

Internal standards (e.g., isotopically labeled O⁶-ethylguanine)

Procedure:

-

DNA Isolation: Isolate DNA from NEU-exposed samples.

-

DNA Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes.

-

Sample Preparation: Spike the digested sample with an internal standard. The sample may require solid-phase extraction (SPE) for cleanup and concentration.

-

HPLC Separation: Inject the prepared sample onto the HPLC system. Separate the nucleosides using a suitable gradient elution program.

-

MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target adduct (e.g., O⁶-ethylguanine) and the internal standard based on their specific precursor-to-product ion transitions.

-

Data Analysis: Construct a calibration curve using standards of the target adduct. Quantify the amount of the adduct in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion

N-nitroso-N-ethylurethane is a potent carcinogen that exerts its effect through the direct alkylation of DNA, leading to mutagenic lesions. The quantitative data from animal studies unequivocally demonstrate its ability to induce tumors in various organs. The experimental protocols outlined in this guide provide a framework for the continued investigation of the carcinogenic properties of NEU and other N-nitroso compounds. A thorough understanding of the mechanisms of action and the dose-response relationships of such carcinogens is essential for risk assessment and the protection of human health.

References

An In-depth Technical Guide to the Mutagenesis Spectrum of Nitrosoethylurethane in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutagenic effects of nitrosoethylurethane (NEU), also known as N-ethyl-N-nitrosourea (ENU), in mammalian cells. This document details the types of genetic alterations induced by NEU, the influence of cellular DNA repair pathways on its mutagenic spectrum, and standardized experimental protocols for assessing its mutagenicity. The information presented is intended to support research and development in toxicology, oncology, and genetic medicine.

Introduction to this compound (NEU/ENU)

This compound is a potent monofunctional alkylating agent widely recognized for its mutagenic and carcinogenic properties. It exerts its effects by transferring an ethyl group to nucleophilic sites on DNA bases, forming a variety of DNA adducts. These adducts, if not repaired, can lead to mispairing during DNA replication, resulting in permanent genetic mutations. Due to its high mutagenic potency, NEU is extensively used as a model mutagen in genetic research to induce random mutations in various organisms, from viruses to mammals, for the study of gene function and disease.

The Mutagenesis Spectrum of NEU

NEU predominantly induces single-base pair substitutions, with a lower frequency of larger genomic alterations such as deletions. The specific type of base substitution is influenced by the type of DNA adduct formed and the cellular DNA repair capacity.

Predominant Mutation Types

The primary mutagenic lesions induced by NEU are O⁶-ethylguanine, O⁴-ethylthymine, and O²-ethylthymine. These adducts lead to specific mispairing during DNA replication:

-

O⁶-ethylguanine (O⁶-EtG) preferentially pairs with thymine instead of cytosine, leading to G:C → A:T transitions .

-

O⁴-ethylthymine (O⁴-EtT) can mispair with guanine, resulting in T:A → C:G transitions .

-

O²-ethylthymine (O²-EtT) can also lead to mispairing, contributing to T:A → A:T transversions .

Studies have consistently shown that NEU has a preference for inducing mutations at A:T base pairs.[1] The most common mutations observed are A:T → T:A transversions and A:T → G:C transitions.[2] However, G:C → A:T transitions are also a significant component of the NEU mutational signature, particularly in cells with compromised DNA repair.[3]

Quantitative Analysis of NEU-Induced Mutations

The following tables summarize the quantitative data on the mutational spectrum of NEU in different mammalian cell systems.

Table 1: Mutational Spectrum of NEU in the HPRT Gene of Human Fibroblasts

| Mutation Type | Mer+ (Repair-Proficient) Frequency (%) | Mer- (AGT-Deficient) Frequency (%) |

| G:C → A:T | 12 | 42 |

| A:T → G:C | 9 | 8 |

| G:C → T:A | 6 | 5 |

| A:T → T:A | 52 | 34 |

| G:C → C:G | 3 | 0 |

| A:T → C:G | 3 | 3 |

| Frameshifts | 3 | 3 |

| Other | 12 | 5 |

Data derived from a study on NEU-induced mutations in the HPRT gene of diploid human fibroblasts.[4] Mer+ cells have functional O⁶-alkylguanine-DNA alkyltransferase (AGT), while Mer- cells are deficient in this repair enzyme.

Table 2: Mutational Spectrum of NEU in Mouse Lymphoma Cells

| Mutation Type | Tk Gene (%) | Hprt Gene (%) |

| G:C → A:T | 36 | 28 |

| A:T → G:C | 14 | 19 |

| G:C → T:A | 11 | 8 |

| A:T → T:A | 11 | 11 |

| G:C → C:G | 7 | 6 |

| A:T → C:G | 4 | 3 |

| Deletions | 9 | 11 |

| Other | 8 | 14 |

Data from a study analyzing NEU-induced mutations in the Tk and Hprt genes of L5178Y mouse lymphoma cells.[3]

Role of DNA Repair Pathways

The mutagenic outcome of NEU exposure is significantly modulated by the cell's DNA repair machinery. Several key pathways are involved in the removal of NEU-induced DNA adducts.

Direct Reversal of Damage

-

O⁶-alkylguanine-DNA alkyltransferase (AGT): This protein plays a crucial role in protecting cells from the mutagenic effects of O⁶-ethylguanine. AGT directly transfers the ethyl group from the O⁶ position of guanine to a cysteine residue within its own active site. This is a stoichiometric, "suicide" reaction, as the protein is inactivated after one repair event. Cells deficient in AGT (Mer-) are hypersensitive to the mutagenic and cytotoxic effects of NEU and exhibit a significantly higher frequency of G:C → A:T transitions.[4]

Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is responsible for the removal of smaller, non-helix-distorting base lesions. While AGT is the primary defense against O⁶-EtG, BER can act on other NEU-induced adducts, such as N-alkylated purines.

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a versatile repair system that recognizes and removes a wide range of helix-distorting DNA lesions. Studies have shown that NER also plays a role in protecting human cells from the toxic and mutagenic effects of NEU.[3] In NER-deficient cells, there is an increased frequency of G:C base pair transitions, suggesting that NER participates in the repair of O⁶-ethylguanine adducts.[3]

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system corrects errors that occur during DNA replication. While its primary role is to correct replication errors, it can also recognize and process some DNA adducts. The interplay between MMR and NEU-induced damage is complex and can influence both the mutagenic and cytotoxic outcomes.

Experimental Protocols for Assessing NEU Mutagenesis

Several well-established assays are used to determine the mutagenic potential and spectrum of NEU in mammalian cells.

The HPRT Gene Mutation Assay

The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay is a widely used method for quantifying induced gene mutations in mammalian cells. The HPRT gene is located on the X chromosome.

Principle: The HPRT enzyme is involved in the purine salvage pathway. Cells with a functional HPRT enzyme can incorporate the toxic purine analog 6-thioguanine (6-TG) into their DNA, leading to cell death. Mutant cells lacking a functional HPRT enzyme are unable to incorporate 6-TG and can therefore survive and form colonies in its presence.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., Chinese hamster ovary (CHO), V79, or human lymphoblastoid cells) is cultured in standard growth medium.

-

NEU Treatment: Cells in the exponential growth phase are exposed to various concentrations of NEU for a defined period. A solvent control is run in parallel.

-

Expression Period: After treatment, the cells are washed and cultured in non-selective medium for a period (typically 7-9 days) to allow for the fixation of mutations and the depletion of pre-existing HPRT protein and mRNA.

-

Mutant Selection: Cells are then plated at a known density in a selective medium containing 6-TG. Parallel cultures are plated in non-selective medium to determine the cloning efficiency (a measure of cell viability).

-

Colony Formation and Counting: The plates are incubated to allow for colony formation. The number of colonies in the selective and non-selective media are counted.

-

Calculation of Mutant Frequency: The mutant frequency is calculated as the number of 6-TG resistant colonies divided by the total number of viable cells plated.

The Mouse Lymphoma Assay (MLA)

The Mouse Lymphoma Assay (MLA) is another widely used in vitro test for detecting gene mutations in mammalian cells. It utilizes the thymidine kinase (Tk) gene in L5178Y mouse lymphoma cells.

Principle: The TK enzyme is part of the nucleotide salvage pathway. Cells with a functional TK enzyme will phosphorylate the toxic pyrimidine analog trifluorothymidine (TFT), leading to its incorporation into DNA and subsequent cell death. Mutant cells with a non-functional TK enzyme are resistant to TFT and can proliferate. A key feature of the MLA is its ability to distinguish between small and large colony mutants, which can provide information about the nature of the mutagenic event (point mutations vs. chromosomal damage).

Methodology:

-

Cell Culture: L5178Y TK+/- mouse lymphoma cells are maintained in suspension culture.

-

NEU Treatment: Cells are treated with a range of NEU concentrations, typically for 4 hours, with and without an exogenous metabolic activation system (S9 mix).

-

Expression Period: Following treatment, cells are washed and cultured for approximately 2 days to allow for the expression of the mutant phenotype.

-

Mutant Selection and Viability Plating: Cells are plated in 96-well microtiter plates in the presence of TFT for mutant selection and in the absence of TFT to determine viability.

-

Incubation and Colony Sizing: Plates are incubated for 10-12 days. Colonies are then counted and sized.

-

Data Analysis: Mutant frequency is calculated, and the proportion of large and small colonies is determined.

Visualizing Workflows and Pathways

Signaling Pathways

The following diagram illustrates the major DNA repair pathways involved in the processing of NEU-induced DNA adducts.

Caption: NEU-induced DNA damage and repair pathways.

Experimental Workflow

The following diagram outlines the general experimental workflow for an in vitro mutagenesis assay with NEU.

References

- 1. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [ouci.dntb.gov.ua]

- 2. sketchviz.com [sketchviz.com]

- 3. Toxicity, mutagenicity, and mutational spectra of N-ethyl-N-nitrosourea in human cell lines with different DNA repair phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. devtoolsdaily.com [devtoolsdaily.com]

The Advent of a Potent Mutagen: A Technical History of Nitrosoethylurethane

A deep dive into the discovery, mechanisms, and experimental foundations of N-nitroso-N-ethylurethane (NEU) as a powerful tool in genetic research and a subject of toxicological concern.

Introduction

N-nitroso-N-ethylurethane (NEU), a member of the N-nitroso family of compounds, has played a significant role in the field of chemical mutagenesis. Its ability to induce a broad spectrum of genetic alterations, from point mutations to chromosomal aberrations, has made it a valuable tool for geneticists seeking to understand gene function and the processes of mutation. However, its potent carcinogenic and mutagenic properties also highlight its significance as a potential environmental and health hazard. This technical guide explores the historical discovery of NEU as a mutagen, details the experimental protocols that defined its activity, presents quantitative data on its effects, and elucidates the molecular mechanisms by which it alters the genetic material.

Discovery and Early History

The recognition of N-nitroso compounds as a class of potent biological alkylating agents in the mid-20th century paved the way for the investigation of their mutagenic effects. While the carcinogenic properties of related compounds like N-nitroso-N-methylurethane were being uncovered in the early 1960s, the specific mutagenic activity of N-nitroso-N-ethylurethane was soon to be systematically documented.

A pivotal early study that brought the mutagenic properties of NEU to the forefront was conducted by Nicola Loprieno in 1964.[1] This research, using the fungus Colletotrichum coccodes, provided a comparative analysis of the lethal and mutagenic effects of NEU and its methyl analog, N-nitroso-N-methylurethane (NMU). Loprieno's work demonstrated that while NMU was more toxic, both compounds were effective inducers of auxotrophic mutations.[1] This study was instrumental in establishing NEU as a bona fide mutagen and set the stage for further investigations into its mechanism of action and its application in genetic research across various organisms.

Mechanism of Mutagenic Action

The mutagenicity of N-nitroso-N-ethylurethane stems from its nature as an alkylating agent. Upon decomposition, it forms a reactive ethylating species, an ethyldiazonium ion, which readily transfers an ethyl group to nucleophilic sites on DNA bases.

The primary DNA adducts formed by NEU include 7-ethylguanine, O6-ethylguanine, 3-ethyladenine, and O4-ethylthymine. Among these, O6-ethylguanine is considered a major pre-mutagenic lesion. During DNA replication, O6-ethylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication. Similarly, O4-ethylthymine can mispair with guanine, resulting in a T:A to C:G transition.

The cellular response to NEU-induced DNA damage involves a complex interplay of DNA repair pathways and cell cycle checkpoints. The presence of NEU-induced adducts can trigger the activation of DNA damage surveillance pathways, including the activation of checkpoint kinases such as Chk1 and Chk2.[2][3] This can lead to cell cycle arrest, providing the cell with an opportunity to repair the damaged DNA. If the damage is too extensive or if the repair mechanisms are overwhelmed, the cell may undergo apoptosis. The formation of both single and double-strand breaks in DNA has also been observed following treatment with NEU, further contributing to its cytotoxic and mutagenic effects.[2][3]

Signaling Pathway of NEU-Induced DNA Damage and Repair

Caption: Mechanism of NEU-induced mutagenesis.

Experimental Protocols

The following sections provide an overview of the general methodologies employed in early key experiments to assess the mutagenicity of N-nitroso-N-ethylurethane.

Mutagenesis in Colletotrichum coccodes (based on Loprieno, 1964)

This protocol outlines the fundamental steps used to demonstrate the mutagenic effects of NEU in a fungal system.

Organism: Conidia of Colletotrichum coccodes.

Mutagen Treatment:

-

A suspension of conidia was prepared in a suitable buffer (e.g., phosphate buffer) at a defined concentration.

-

N-nitroso-N-ethylurethane (NEU) was dissolved in the same buffer to achieve the desired final concentrations.

-

The conidial suspension was mixed with the NEU solution and incubated for a specific duration (e.g., several hours) at a controlled temperature (e.g., 25°C) with shaking.

-

Control suspensions were treated with the buffer alone.

-

Following the treatment period, the conidia were washed multiple times by centrifugation and resuspension in fresh buffer to remove the mutagen.

Mutation Detection (Auxotrophic Mutants):

-

The treated and control conidia were plated on a complete medium to determine the survival rate.

-

To select for auxotrophic mutants, a replica plating technique was employed. Colonies grown on the complete medium were transferred to a minimal medium.

-

Colonies that grew on the complete medium but failed to grow on the minimal medium were identified as potential auxotrophic mutants.

-

The frequency of mutation was calculated as the number of auxotrophic mutants per number of surviving conidia.

Experimental Workflow for Fungal Mutagenesis

References

- 1. The lethal and mutagenic effects of n-nitroso-n-methyl-urethane and n-nitroso-n-ethylurethane in colletotrichum coccodes. (1964) | Nicola Loprieno | 23 Citations [scispace.com]

- 2. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Inducing Point Mutations in Mice Using N-ethyl-N-nitrosourea (ENU)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-nitrosourea (ENU), sometimes referred to as nitrosoethylurethane, is a potent chemical mutagen highly effective at inducing single-base pair mutations, or point mutations, in the germline of mice.[1] This characteristic makes it an invaluable tool in forward genetics, where the goal is to identify genes responsible for particular phenotypes.[2][3] By inducing random mutations throughout the genome, ENU mutagenesis allows for the discovery of novel gene functions and the creation of animal models for human diseases, which is of significant interest in drug development and functional genomics.[4][5] ENU is an alkylating agent that transfers its ethyl group to DNA bases, primarily targeting spermatogonial stem cells.[2][6] This leads to mispairing during DNA replication and results in a high frequency of point mutations, predominantly A:T to T:A transversions and A:T to G:C transitions.[3][7]

Mechanism of Action

ENU operates as a direct-acting alkylating agent, meaning it does not require metabolic activation to become mutagenic.[7] Its mutagenic effect stems from the transfer of an ethyl group to oxygen and nitrogen atoms in DNA nucleobases.[1][4] The primary targets for ethylation are thymine and guanine residues. This alkylation leads to the formation of adducts such as O6-ethylguanine and O4-ethylthymine. These modified bases are prone to mispairing during DNA replication. For instance, O6-ethylguanine can pair with thymine instead of cytosine, leading to a G:C to A:T transition. Similarly, O4-ethylthymine can pair with guanine, resulting in an A:T to G:C transition. The high efficiency of ENU in inducing point mutations makes it superior to other mutagens like X-rays, which tend to cause larger chromosomal rearrangements.[6]

Quantitative Data Summary

The following tables summarize key quantitative data associated with ENU mutagenesis in mice.

Table 1: ENU Dosage and Administration

| Parameter | Value | Reference |

| Typical Dosage Range | 150-400 mg/kg body weight | [8] |

| Fractionated Dosing Regimen | 3 weekly doses of 80-100 mg/kg | [8] |

| Single Dose Regimen | 150-250 mg/kg | [6][8] |

| Administration Route | Intraperitoneal (IP) injection | [9] |

Table 2: ENU Mutagenesis Efficiency

| Parameter | Value | Reference |

| Per-Locus Mutation Frequency | 1 in 700 to 1 in 1000 gametes | [2][7] |

| Mutation Rate | ~1.5 x 10⁻³ per locus | [9] |

| Predominant Mutation Types | A:T to T:A transversions, A:T to G:C transitions | [3][7] |

| Post-Treatment Sterility | Temporary, lasting several weeks | [2][8] |

Experimental Protocols

Protocol 1: Preparation and Administration of ENU

Materials:

-

N-ethyl-N-nitrosourea (ENU) powder

-

Ethanol (95%)

-

Phosphate-citrate buffer (pH 5.0)

-

Sterile syringes and needles (25-27 gauge)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses, respirator

-

Male mice (e.g., C57BL/6J strain, 8-10 weeks old)

Procedure:

-

Safety Precautions: ENU is a potent carcinogen and mutagen. All handling must be performed in a certified chemical fume hood. Appropriate PPE must be worn at all times. All contaminated materials must be disposed of as hazardous waste.

-

ENU Solution Preparation:

-

On the day of injection, weigh the desired amount of ENU powder in the fume hood.

-

Dissolve the ENU powder in 95% ethanol.

-

Immediately before injection, dilute the ENU-ethanol solution with pre-warmed phosphate-citrate buffer (pH 5.0) to the final desired concentration. The final solution should be freshly prepared and used within 30 minutes.

-

-

Mouse Preparation and Injection:

-

Post-Injection Monitoring:

Protocol 2: Breeding Schemes for Mutation Detection

The choice of breeding scheme depends on the type of mutation being screened for (dominant or recessive).

A. One-Generation Screen for Dominant Mutations:

This screen is designed to identify mutations that result in a phenotype when only one copy of the mutant allele is present.

-

After the period of sterility, mate the ENU-treated G0 males with wild-type females.

-

The resulting first-generation (G1) offspring are then systematically screened for dominant phenotypes of interest.[10] This can include behavioral, physiological, or morphological abnormalities.[2]

-

Any G1 individuals exhibiting an interesting phenotype are considered putative mutants and are further bred to confirm the heritability of the trait.

B. Three-Generation Screen for Recessive Mutations:

This screen is required to identify mutations that only manifest a phenotype in the homozygous state.

-

Mate the ENU-treated G0 males with wild-type females to produce G1 offspring.

-

Mate the G1 males with wild-type females to produce second-generation (G2) females.

-

Backcross the G1 males to their G2 daughters. This will produce third-generation (G3) offspring.

-

A proportion of the G3 progeny will be homozygous for the induced mutations and can be screened for recessive phenotypes.[10]

Visualizations

Experimental Workflow for ENU Mutagenesis

Caption: Workflow for ENU mutagenesis and screening.

Mechanism of ENU-Induced Point Mutation

Caption: Mechanism of ENU-induced G:C to A:T transition.

References

- 1. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENU - Wikipedia [en.wikipedia.org]

- 3. Random mutagenesis of the mouse genome: a strategy for discovering gene function and the molecular basis of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Mouse ENU mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Application of Nitrosoethylurethane in creating animal models of cancer

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso compounds are potent carcinogens widely utilized in preclinical cancer research to induce tumor formation in laboratory animals. These models are instrumental in understanding the molecular mechanisms of carcinogenesis, identifying novel therapeutic targets, and evaluating the efficacy of new anti-cancer agents. This document provides detailed application notes and protocols for the use of N-nitroso compounds, such as N-methyl-N-nitrosourea (NMU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), in creating animal models of cancer, with a focus on gastric, lung, and liver tumors. While specific data on N-nitroso-N-ethylurethane (NEU) is limited, the principles and protocols described for these well-characterized N-nitroso compounds serve as a valuable guide.

Mechanism of Action

N-nitroso compounds are alkylating agents that, following metabolic activation, form reactive electrophilic species. These intermediates can alkylate DNA bases, primarily at the O6 and N7 positions of guanine, leading to the formation of DNA adducts. If not repaired by cellular DNA repair mechanisms, these adducts can cause mispairing during DNA replication, resulting in G:C to A:T transition mutations. The accumulation of mutations in critical proto-oncogenes (e.g., Kras) and tumor suppressor genes (e.g., p53) can drive the initiation and progression of cancer.[1][2]

Data Presentation: Tumor Induction with N-Nitroso Compounds

The following tables summarize quantitative data from studies using N-nitroso compounds to induce tumors in rodents.

Table 1: Gastric Tumor Induction in Rodents

| Carcinogen | Animal Model | Dose and Administration Route | Tumor Type | Incidence | Latency | Reference |

| N-methyl-N-nitrosourea (NMU) | Wistar Rats | 15 mg/100 g body weight, weekly for 5 weeks via gastric fistula | Well-differentiated forestomach carcinoma | 100% | 20 weeks | [3] |

| N-methyl-N-nitrosourea (MNU) | Balb/c Mice | 0.5 mg, weekly intragastric intubation | Squamous cell carcinoma of the forestomach | High mortality | Not specified | [4] |

| N-methyl-N-nitrosourea (MNU) | Mice (forestomach removed) | Not specified | Well-differentiated adenocarcinoma of the glandular stomach | 100% | 40 weeks | [4] |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Mongolian Gerbils | 400 ppm in drinking water for 50 weeks | Gastric adenocarcinoma | 63.6% | >50 weeks | [4] |

Table 2: Lung Tumor Induction in Mice

| Carcinogen | Animal Model | Dose and Administration Route | Tumor Type | Incidence | Reference |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | A/J and SWR Mice | Not specified | Lung adenomas and adenocarcinomas | High (61% in sensitive strains) | [1][5] |

| Urethane/Vinyl Carbamate | A/J Mice | Intraperitoneal injection or oral gavage | Lung adenomas | High | [1] |

Experimental Protocols

Protocol 1: Induction of Forestomach Carcinoma in Rats with NMU

Materials:

-

N-methyl-N-nitrosourea (NMU)

-

Vehicle (e.g., saline or citrate buffer, pH 4.0)

-

Wistar rats

-

Gavage needles

-

Surgical instruments for creating a gastric antiperistaltic fistula (optional, for direct and localized administration)[3]

-

Pyloric blockade materials (optional)[3]

Procedure:

-

Animal Model: Use male or female Wistar rats, 6-8 weeks old.

-

Carcinogen Preparation: Prepare a fresh solution of NMU in the chosen vehicle immediately before use due to its instability. A typical concentration is 15 mg/100 g of body weight.[3]

-

Administration (with fistula and pyloric blockade):

-

Surgically create a gastric antiperistaltic fistula.[3]

-

Allow a recovery period of 15 days post-surgery.[3]

-

Temporarily block the pylorus to isolate the stomach.[3]

-

Administer the NMU solution through the fistula.[3]

-

Maintain the pyloric blockade for 1 hour.[3]

-

Repeat the administration once a week for 5 weeks.[3]

-

-

Administration (Oral Gavage):

-

Alternatively, administer NMU solution via oral gavage. The dosage and frequency may need to be optimized.

-

-

Monitoring:

-

Endpoint:

-

Tissue Collection:

-

At necropsy, carefully dissect the stomach and other organs.

-

Fix tissues in 10% neutral buffered formalin for histological analysis.

-

Protocol 2: Induction of Lung Adenocarcinoma in Mice with NNK

Materials:

-

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

-

Vehicle (e.g., saline)

-

A/J mice (a strain susceptible to lung tumor development)[1][5]

-

Injection needles and syringes

Procedure:

-

Animal Model: Use male or female A/J mice, 6-8 weeks old.

-

Carcinogen Preparation: Prepare a solution of NNK in saline.

-

Administration:

-

Administer NNK via intraperitoneal (i.p.) injection. A single dose or multiple doses over several weeks can be used. The specific dose should be determined from established literature.

-

-

Monitoring:

-

Monitor the animals weekly for any signs of toxicity or tumor development.

-

-

Endpoint:

-

Euthanize the mice at a predetermined time point (e.g., 16-20 weeks after the last injection).

-

-

Tissue Collection:

-

At necropsy, inflate the lungs with formalin through the trachea for optimal fixation.

-

Count the number of surface lung tumors.

-

Process the lungs for histological examination to confirm the tumor type and grade.

-

Visualizations

Signaling Pathway of N-Nitroso Compound-Induced Carcinogenesis

Caption: N-Nitroso compound metabolic activation and DNA adduct formation leading to cancer.

Experimental Workflow for Chemical Carcinogenesis

Caption: Workflow for inducing tumors in animal models using chemical carcinogens.

Logical Relationships in Tumor Monitoring and Endpoints

Caption: Decision-making workflow for animal monitoring and humane endpoints in tumor studies.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. Mouse models for gastric cancer: Matching models to biological questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new model for the induction of tumours in the forestomach of rats by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. research.charlotte.edu [research.charlotte.edu]

- 8. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]

Application Notes and Protocols for Establishing a Dose-Response Curve for Nitrosoethylurethane Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-N-ethylurethane (NEU), also known as ethylnitrosourethane, is an alkylating agent belonging to the N-nitroso compound family. These compounds are of significant interest in toxicology and cancer research due to their potent mutagenic and carcinogenic properties. Establishing a clear dose-response relationship for NEU-induced mutagenesis is crucial for assessing its genotoxic risk, understanding its mechanism of action, and for its potential application as a model mutagen in research.

These application notes provide a comprehensive overview and detailed protocols for establishing a dose-response curve for NEU mutagenesis. Due to the limited availability of published dose-response data specifically for NEU in standardized assays, protocols and data for the closely related and well-characterized compound, N-ethyl-N-nitrosourea (ENU), are provided as a practical framework. The principles and methodologies are directly applicable to the study of NEU.

Mechanism of Action: DNA Alkylation and Repair

NEU, like other alkylating agents, exerts its mutagenic effects by transferring an ethyl group to nucleophilic sites on DNA bases. A critical lesion is the formation of O6-ethylguanine, which can mispair with thymine during DNA replication, leading to a G:C to A:T transition mutation. Other ethylated bases also contribute to mutagenesis and cytotoxicity.[1]

The cellular response to NEU-induced DNA damage involves several DNA repair pathways. O6-alkylguanine-DNA alkyltransferase (AGT) directly removes the ethyl group from O6-ethylguanine in a stoichiometric reaction. The nucleotide excision repair (NER) pathway can also recognize and remove bulky adducts caused by ethylation.[1] The efficiency of these repair pathways can significantly influence the shape of the dose-response curve, potentially leading to a non-linear relationship at lower doses where repair mechanisms are not saturated.[1]

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - Adapted for NEU

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine. A positive result is indicated by an increase in the number of revertant colonies that can synthesize their own histidine.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA100 for base-pair substitutions)

-

N-nitroso-N-ethylurethane (NEU)

-

Dimethyl sulfoxide (DMSO, as a solvent)

-

Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)

-

Minimal glucose agar plates

-

Phosphate buffered saline (PBS)

-

Positive and negative controls (e.g., Sodium Azide for TA100, DMSO for negative control)

-

Optional: S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

Procedure:

-

Preparation of NEU Solutions: Prepare a stock solution of NEU in DMSO. Create a series of dilutions to achieve the desired final concentrations in the assay.

-

Bacterial Culture: Inoculate the S. typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.

-

Assay: a. To a sterile tube, add 0.1 mL of the overnight bacterial culture. b. Add 0.1 mL of the NEU dilution or control solution. c. (Optional) Add 0.5 mL of S9 mix for metabolic activation. If not using S9, add 0.5 mL of PBS. d. Incubate the mixture at 37°C for 20-30 minutes (pre-incubation method). e. Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate. f. Gently tilt and rotate the plate to ensure even distribution of the top agar.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies on each plate. Assess the background lawn for signs of cytotoxicity at higher NEU concentrations.

-

Dose-Response Curve: Plot the mean number of revertant colonies against the concentration of NEU.

Protocol 2: Mammalian Cell Gene Mutation Assay (HPRT Assay) - Adapted for NEU

The hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a forward mutation assay in mammalian cells. HPRT-deficient mutant cells are resistant to the toxic purine analogue 6-thioguanine (6-TG), allowing for their selection.

Materials:

-

Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human lymphoblastoid TK6 cells)

-

Complete cell culture medium

-

N-nitroso-N-ethylurethane (NEU)

-

6-thioguanine (6-TG)

-

Phosphate buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture plates and flasks

Procedure:

-

Cell Culture: Maintain the mammalian cell line in appropriate culture conditions.

-

Cytotoxicity Assay: Before the mutation assay, perform a cytotoxicity test to determine a suitable range of NEU concentrations that result in a range of cell survival from high to low.

-

Treatment: a. Seed a known number of cells in culture flasks. b. After cell attachment (for adherent cells) or a period of stabilization, treat the cells with various concentrations of NEU for a defined period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO). c. After treatment, wash the cells with PBS and add fresh complete medium.

-

Expression Period: Culture the cells for a period sufficient to allow for the expression of the HPRT-deficient phenotype (typically 6-8 days). Subculture the cells as needed, ensuring they do not reach confluency.

-

Mutant Selection: a. At the end of the expression period, plate a known number of cells in the presence of the selective agent, 6-TG. b. Plate a separate set of cells at a lower density without 6-TG to determine the cloning efficiency.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Data Collection: Stain and count the colonies on both the selective and non-selective plates.

-

Calculation of Mutation Frequency:

-

Mutation Frequency = (Number of mutant colonies / Number of cells plated in selective medium) / Cloning Efficiency

-

Cloning Efficiency = (Number of colonies on non-selective plates / Number of cells plated on non-selective plates)

-

-

Dose-Response Curve: Plot the mutation frequency against the concentration of NEU.

Data Presentation

Table 1: Mutagenic and Lethal Effects of N-nitroso-N-ethylurethane (NEU) on Colletotrichum coccodes

| NEU Concentration (M) | Treatment Time (min) | % Survival | Mutation Frequency (per 105 survivors) |

| 0 (Control) | 120 | 100 | ~0 |

| 0.01 | 120 | 85.1 | 1.8 |

| 0.02 | 120 | 60.3 | 4.2 |

| 0.03 | 120 | 30.2 | 7.5 |

| 0.04 | 120 | 10.0 | 11.0 |

Data adapted from Loprieno, N. (1964). The lethal and mutagenic effects of n-nitroso-n-methyl-urethane and n-nitroso-n-ethylurethane in colletotrichum coccodes. Mutation Research.[2]

Table 2: Example Dose-Response Data for ENU-induced HPRT Mutation in AHH-1 Human Lymphoblastoid Cells

| ENU Concentration (µg/mL) | Relative Survival (%) | Mutant Frequency (x 10-6) |

| 0 (Control) | 100 | 5.2 |

| 0.1 | 98 | 8.9 |

| 0.2 | 95 | 15.6 |

| 0.5 | 85 | 35.1 |

| 1.0 | 70 | 68.4 |

| 2.0 | 50 | 125.7 |

This data is representative for N-ethyl-N-nitrosourea (ENU), a close structural and functional analog of NEU, and illustrates a typical dose-response relationship in a mammalian cell assay.

Visualization of Experimental Workflow

Conclusion

These application notes provide a framework for researchers to establish a dose-response curve for N-nitroso-N-ethylurethane mutagenesis. By adapting established protocols for similar alkylating agents like ENU, and carefully considering the dose range and the specific characteristics of the chosen experimental system, reliable and reproducible data can be generated. The resulting dose-response curves are essential for a comprehensive toxicological assessment of NEU and for advancing our understanding of chemical mutagenesis.

References

Application Notes and Protocols for In Vivo Administration of Nitrosoethylurethane in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of the carcinogen N-nitroso-N-ethylurethane (NEU) to rodent models for cancer research. The protocols cover oral and intraperitoneal routes of administration and include information on dosage, vehicle preparation, and safety precautions.

Introduction

N-nitroso-N-ethylurethane is a potent alkylating agent widely used in preclinical cancer research to induce tumor formation in various organs of laboratory rodents. As a direct-acting carcinogen, NEU does not require metabolic activation to exert its mutagenic effects. It functions by forming ethyl adducts with DNA bases, most notably O⁶-ethylguanine, which can lead to G:C to A:T transition mutations during DNA replication. This genetic instability can initiate tumorigenesis, making NEU a valuable tool for studying carcinogenesis and evaluating potential cancer therapeutics.

Safety Precautions

Warning: N-nitroso-N-ethylurethane is a potent carcinogen and mutagen. Handle with extreme caution. All procedures should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses, is mandatory. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Administration Protocols

Oral Administration in Rats (Gavage)

This protocol is adapted from studies on related N-nitroso compounds and is suitable for inducing tumors of the nervous system, mammary gland, lung, and intestinal tract in rats.[1]

Materials:

-

N-nitroso-N-ethylurethane (NEU)

-

Corn oil (vehicle)

-

Gavage needles (16-18 gauge for rats)

-

Syringes

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation of Dosing Solution:

-

In a chemical fume hood, accurately weigh the required amount of NEU.

-

Dissolve the NEU in corn oil to achieve the desired concentration. For example, to achieve a weekly dose of 20 µmol per rat, the concentration will depend on the gavage volume. It is recommended to use the smallest practical volume, typically 1-5 mL/kg body weight.

-

Vortex the solution thoroughly to ensure complete dissolution. Prepare the solution fresh before each use and protect it from light.

-

-

Animal Handling and Dosing:

-

Weigh each rat to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the rat.

-

Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

-

Monitor the animal for any signs of distress after administration.

-

-

Dosing Regimen:

-

Administer the NEU solution by oral gavage once weekly.

-

A typical treatment duration is 30 weeks to achieve a total dose of 0.6 mmol per rat for a 20 µmol weekly dose.[1]

-

Intraperitoneal (IP) Injection in Mice

This protocol is based on methodologies for the closely related compound N-ethyl-N-nitrosourea (ENU) and is effective for inducing liver, lung, and stomach tumors, as well as lymphomas in mice.

Materials:

-

N-nitroso-N-ethylurethane (NEU)

-

Trioctanoin or Phosphate-Buffered Saline (PBS) (vehicle)

-

Syringes with 25-27 gauge needles

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation of Dosing Solution:

-

In a chemical fume hood, weigh the required amount of NEU.

-

Dissolve NEU in trioctanoin or PBS to the desired final concentration. For example, a concentration of 12 mg/mL can be used to deliver a dose of 60 µg per gram of body weight in a 100 µL injection volume for a 20g mouse.

-

Vortex the solution until the NEU is completely dissolved. Prepare fresh on the day of use and protect from light.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to calculate the exact injection volume.

-

Restrain the mouse and administer the NEU solution via intraperitoneal injection into the lower right abdominal quadrant.

-

Aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.

-

-

Dosing Regimen:

-

A single intraperitoneal injection is often sufficient to induce tumor development.

-

For specific tumor models, a different dosing schedule may be required.

-

Quantitative Data Summary

The following table summarizes quantitative data from carcinogenicity studies of N-nitroso compounds in rodents. Data for NEU is limited in the public domain; therefore, data from closely related compounds are also included to provide guidance.

| Compound | Animal Model | Route of Administration | Dosage | Vehicle | Target Organs | Tumor Incidence | Latency |

| Nitrosodiethylurea | F344 Rats | Oral Gavage | 20 µmol/week for 30 weeks | Oil | Mammary gland, lung, intestinal tract, nervous system, testicular mesothelioma | Not specified | Not specified |

| Nitrosodiethylurea | F344 Rats | Drinking Water | 20 µmol/week for 30 weeks | Water | Mammary gland, lung, intestinal tract, nervous system, testicular mesothelioma | Not specified | Not specified |

| Nitroso-1-ethyl-3-methylurea | F344 Rats | Oral Gavage | 40 µmol/week for 30 weeks | Oil | Mammary gland, lung, intestinal tract, nervous system, testicular mesothelioma | Not specified | Not specified |

| Nitroso-1-ethyl-3-methylurea | F344 Rats | Drinking Water | 40 µmol/week for 30 weeks | Water | Mammary gland, lung, intestinal tract, nervous system, testicular mesothelioma | Not specified | Not specified |

| N-ethyl-N-nitrosourea (ENU) | Mice | Intraperitoneal Injection | Single dose of 60 µg/g body weight | Trioctanoin | Liver, lungs, stomach, ovaries, lymphomas | Not specified | Not specified |

Experimental Workflow for NEU-Induced Carcinogenesis Study

Caption: Experimental workflow for a typical in vivo study of NEU-induced carcinogenesis in rodents.

Signaling Pathway of NEU-Induced Carcinogenesis

N-nitroso-N-ethylurethane is a direct-acting SN1-type ethylating agent that induces carcinogenesis primarily through DNA damage. The core mechanism involves the formation of DNA adducts, which, if not properly repaired, lead to mutations and genomic instability, ultimately driving tumor formation.

The key steps in the signaling pathway are:

-

DNA Alkylation: NEU ethylates DNA bases, forming adducts such as O⁶-ethylguanine (O⁶-EtG).

-

DNA Damage Recognition: The presence of these adducts and the subsequent DNA strand breaks (both single and double-strand breaks) are recognized by the cell's DNA damage surveillance machinery.

-

Activation of Checkpoint Kinases: This recognition leads to the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. These master kinases then phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively.[1][2] This activation occurs in a temporally controlled manner, with Chk2 activation often preceding Chk1 phosphorylation.[1][2]

-

Cell Cycle Arrest, DNA Repair, or Apoptosis: The activated checkpoint kinases coordinate a cellular response that can include cell cycle arrest to allow time for DNA repair, direct activation of DNA repair pathways, or the induction of apoptosis if the DNA damage is too severe to be repaired.

-

Mutation and Transformation: If the DNA damage is not repaired before DNA replication, the O⁶-ethylguanine adduct can mispair with thymine, leading to A:T to G:C transition mutations. The accumulation of such mutations in critical genes (e.g., tumor suppressor genes, oncogenes) can lead to cellular transformation and the initiation of cancer.

Caption: Signaling pathway of NEU-induced DNA damage and carcinogenesis.

References

Application Notes and Protocols: Nitrosoethylurethane as a Tool for Studying DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosoethylurethane (NEU) is a potent mono-functional alkylating agent belonging to the nitrosourea class of compounds. Its ability to induce a spectrum of DNA lesions makes it a valuable tool for investigating the intricate network of DNA damage response and repair (DDR) pathways within cells. By introducing specific types of DNA damage, NEU allows researchers to dissect the mechanisms of various repair pathways, identify novel therapeutic targets, and screen for compounds that modulate DNA repair processes. These application notes provide a comprehensive overview of the use of NEU in DNA repair studies, including detailed protocols and data presentation.

Alkylating agents like nitrosoureas chemically modify DNA bases, leading to the formation of adducts. These lesions can block DNA replication and transcription, and if left unrepaired, can result in mutations, chromosomal aberrations, and ultimately, cell death.[1] The primary utility of NEU in research lies in its capacity to generate O-alkylations, such as O6-ethylguanine (O6-EtG), and N-alkylations, including N7-ethylguanine (N7-EtG) and N3-ethyladenine (N3-EtA). These distinct lesions are recognized and processed by different DNA repair pathways, principally Base Excision Repair (BER) and Nucleotide Excision Repair (NER), and can also impact Mismatch Repair (MMR) if they lead to mispairing during DNA replication.

Core Applications

-